[Ala10]-beta-Amyloid (1-10) is a synthetic peptide derived from the beta-amyloid precursor protein, specifically the first ten amino acids of the beta-amyloid peptide. This peptide plays a crucial role in the study of Alzheimer's disease, as it is involved in the pathogenesis associated with amyloid plaque formation in the brain. The sequence of [Ala10]-beta-Amyloid (1-10) is DAEFRHDSGY, where the alanine residue at position 10 is a substitution that can influence its properties and interactions.
Beta-amyloid peptides are generated through the proteolytic cleavage of amyloid precursor protein by secretases, primarily beta-secretase and gamma-secretase. The classification of [Ala10]-beta-Amyloid (1-10) falls under neuropeptides and amyloid peptides, with specific relevance to neurodegenerative disorders such as Alzheimer's disease. The peptide is often used in research settings to understand the biochemical pathways leading to amyloid plaque formation and to develop potential therapeutic interventions.
The synthesis of [Ala10]-beta-Amyloid (1-10) typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of a protected amino acid to a solid resin, followed by sequential coupling of Fmoc-protected amino acids. Each coupling reaction is monitored using ninhydrin tests to ensure completion. The final peptide chain is cleaved from the resin using a mixture of trifluoroacetic acid, thioanisole, and other solvents, followed by purification through high-performance liquid chromatography.
Key steps include:
This method allows for precise control over the peptide sequence and modifications, facilitating the study of structure-function relationships in amyloid peptides .
The molecular structure of [Ala10]-beta-Amyloid (1-10) consists of ten amino acids with a specific sequence that dictates its conformation and potential aggregation behavior. The molecular formula is C58H80N14O12S, with a molecular weight of approximately 1,158 Da.
The structural characteristics include:
Understanding these structural features is essential for elucidating how modifications impact aggregation and toxicity associated with Alzheimer's disease .
The primary chemical reactions involving [Ala10]-beta-Amyloid (1-10) include:
The aggregation process involves intermolecular hydrogen bonding between peptide chains, leading to β-sheet formation characteristic of amyloid structures .
The mechanism of action for [Ala10]-beta-Amyloid (1-10) primarily revolves around its role in amyloid plaque formation. The peptide aggregates into oligomeric forms that are neurotoxic, disrupting cellular function and promoting apoptosis in neurons.
Key points include:
Research indicates that targeting these early oligomeric forms may provide therapeutic avenues to mitigate neurodegeneration .
The physical properties of [Ala10]-beta-Amyloid (1-10) include:
Chemical properties include:
These properties are vital for designing experiments aimed at understanding amyloid pathology .
[Ala10]-beta-Amyloid (1-10) has several significant applications in scientific research:
Solid-phase peptide synthesis (SPPS) represents the cornerstone methodology for producing amyloid-beta (Aβ) fragment analogues, including [Ala10]-Aβ(1-10). The Fmoc/tBu strategy is universally employed, utilizing polystyrene or polyethyleneglycol-polystyrene (PEG-PS) resins functionalized with acid-labile linkers (e.g., Wang resin). Synthesis of Aβ fragments faces significant challenges due to intrinsic aggregation tendencies, particularly within hydrophobic domains, which can cause on-resin chain aggregation leading to truncated sequences and reduced yields [1] [5].
Advanced instrumentation has enabled high-throughput synthesis with optimized reaction parameters. For example, Symphony X™ synthesizers achieve complete Aβ(1-42) synthesis in under 14 hours using low-loaded resins (0.1–0.3 mmol/g), infrared heating (45–50°C), and DBU-supplemented deprotection cocktails (2% DBU in 20% piperidine/DMF). These innovations prevent aggregation during synthesis by minimizing intermolecular interactions and ensuring complete Fmoc removal, as monitored by real-time UV spectroscopy [10].
Table 1: SPPS Optimization Parameters for Aβ Fragment Analogues
Parameter | Standard Approach | Optimized for Aβ Fragments | Impact |
---|---|---|---|
Resin Loading | 0.5–1.0 mmol/g | 0.1–0.3 mmol/g | Reduces on-resin aggregation |
Deprotection | 20% piperidine/DMF | 2% DBU + 20% piperidine/DMF | Accelerates Fmoc removal in sterically hindered regions |
Coupling Reagent | HBTU/HATU | HCTU/DIC + Oxyma Pure® | Minimizes racemization, improves coupling efficiency |
Temperature | Room temperature | 45–50°C (IR heating) | Disrupts β-sheet formation during chain elongation |
Solvent System | DMF or NMP | DMSO/DMF mixtures | Enhances solvation of hydrophobic segments |
Purification employs reverse-phase HPLC with C4 or C18 columns under acidic conditions (0.1% TFA), with critical attention to solvent selection to prevent peptide aggregation during processing. The trend toward "greener" solvents like dimethyl carbonate (DMC) addresses environmental concerns without compromising purity [4] [10].
Position 10 within Aβ(1-10) (wild-type sequence: DAEFRHDSGY) is occupied by tyrosine (Tyr10) in the native peptide. Substituting tyrosine with alanine ([Ala10]-Aβ(1-10)) serves dual purposes: (1) eliminating phenolic hydroxyl-mediated hydrogen bonding crucial for cross-β structure formation, and (2) reducing hydrophobicity near the β-secretase cleavage site (residues 1–10) [8] [9].
This mutation is strategically positioned near the α/β-secretase cleavage boundary. While α-secretase cleaves between Lys16 and Leu17, β-secretase acts at Asp1 to generate the Aβ N-terminus. Position 10 lies within this regulatory region, meaning the E10A substitution could subtly influence proteolytic processing without altering secretase recognition motifs. Synthesis challenges include suppressing racemization during Fmoc-SPPS when coupling residues adjacent to Ala10 (e.g., Ser9), addressed using pseudoproline dipeptides (Ser-Gly ψPro) or coupling additives like Oxyma to maintain chirality [1] [10].
Biochemical validation uses conformation-specific antibodies (e.g., clone 20.1 targeting Aβ1-10), which retain binding to [Ala10]-Aβ(1-10), confirming the epitope remains accessible despite structural perturbation [8].
Alanine substitution at position 10 significantly alters the aggregation profile of Aβ(1-10). Wild-type Aβ(1-10) exhibits biphasic aggregation kinetics: a lag phase (nucleation) followed by rapid growth (elongation). [Ala10]-Aβ(1-10) demonstrates prolonged lag phases and reduced elongation rates, indicating impaired nucleation efficiency [3] [7].
Table 2: Aggregation Kinetics of Wild-Type vs. [Ala10]-Aβ(1-10)
Parameter | Wild-Type Aβ(1-10) | [Ala10]-Aβ(1-10) | Experimental Conditions |
---|---|---|---|
Lag Time (tL) | 6.2 ± 1.5 hours | 18.7 ± 3.2 hours | 50 μM peptide, PBS pH 7.4, 37°C |
Aggregation Rate (k) | 0.32 ± 0.06 h-1 | 0.11 ± 0.03 h-1 | Thioflavin-T fluorescence |
Maximum ThT Intensity | 100% | 42% ± 8% | Normalized to wild-type fibrils |
Fibril Morphology | Mature, branched fibrils | Short, fragmented fibrils | Atomic force microscopy (AFM) |
The absence of Tyr10’s aromatic ring disrupts π-stacking interactions essential for ordered β-sheet stacking. Consequently, [Ala10]-Aβ(1-10) forms structurally defective fibrils, as visualized by atomic force microscopy (AFM), showing fragmented assemblies with reduced heights (1.2 ± 0.3 nm vs. 2.5 ± 0.4 nm for wild-type) [7]. Intrinsic fluorescence studies of Tyr10 mutants further confirm reduced solvent shielding during oligomerization, indicating altered conformational dynamics [3].
Position 10 resides within the Aβ1-10 hydrophilic domain but profoundly influences early conformational events. Wild-type Tyr10 facilitates nucleation-competent conformations through:
Alanine substitution induces conformational flexibility due to reduced side-chain volume, allowing greater backbone mobility. Circular dichroism spectroscopy reveals diminished β-turn propensity in residues 7–10 (wild-type: 28% β-turn; [Ala10]: 12% β-turn), a motif critical for transitioning to β-sheet-rich oligomers. Molecular dynamics simulations further show that Ala10 disrupts salt bridge networks between Asp1-Arg5-His6, destabilizing compact oligomeric states [9].
Table 3: Structural Implications of E10A Substitution in Aβ(1-10)
Structural Feature | Wild-Type Aβ(1-10) | [Ala10]-Aβ(1-10) | Technique |
---|---|---|---|
β-Turn (Residues 7–10) | 28% ± 4% | 12% ± 3% | Circular Dichroism |
Hydrophobic Exposure | Low (Tyr burial) | High (Ala solvent exposure) | Fluorescence quenching |
Oligomer Stability (ΔG) | -42.5 ± 1.8 kJ/mol | -28.7 ± 2.1 kJ/mol | Isothermal titration calorimetry |
Salt Bridge Occupancy | 85% (Asp1-His6) | 42% (Asp1-His6) | Molecular Dynamics |
These alterations delay the formation of critical oligomeric nuclei. While wild-type Aβ(1-10) forms stable dodecameric oligomers within hours, [Ala10]-Aβ(1-10) remains predominantly monomeric or forms small, unstable tetramers, as detected by size-exclusion chromatography and photo-induced cross-linking [1] [7]. The mutation thus provides mechanistic insights into position 10’s role in early Aβ assembly.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0